o-Cresol, 4-tert-butyl-6-chloro-alpha-(3,4-dichlorophenyl)-

Description

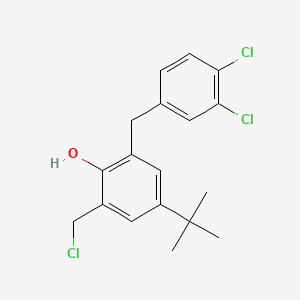

o-Cresol, 4-tert-butyl-6-chloro-alpha-(3,4-dichlorophenyl)- is a polysubstituted phenolic compound featuring a cresol backbone modified with a tert-butyl group at the 4-position, a chlorine atom at the 6-position, and a 3,4-dichlorophenyl moiety attached to the alpha carbon of the cresol ring.

Similar compounds, such as BD 1008 and BD 1047, also incorporate 3,4-dichlorophenyl groups, which are associated with receptor-binding activity in pharmaceuticals .

Properties

CAS No. |

23843-04-1 |

|---|---|

Molecular Formula |

C18H19Cl3O |

Molecular Weight |

357.7 g/mol |

IUPAC Name |

4-tert-butyl-2-(chloromethyl)-6-[(3,4-dichlorophenyl)methyl]phenol |

InChI |

InChI=1S/C18H19Cl3O/c1-18(2,3)14-8-12(17(22)13(9-14)10-19)6-11-4-5-15(20)16(21)7-11/h4-5,7-9,22H,6,10H2,1-3H3 |

InChI Key |

PGJILCKOZFAXJX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)CCl)O)CC2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-Cresol, 4-tert-butyl-6-chloro-alpha-(3,4-dichlorophenyl)- typically involves multi-step organic reactions. The process often starts with the alkylation of o-cresol to introduce the tert-butyl group. This is followed by chlorination reactions to add the chloro substituents at specific positions on the aromatic ring. The final step involves coupling with a dichlorophenyl group under controlled conditions to achieve the desired compound.

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate efficient production.

Chemical Reactions Analysis

Types of Reactions: o-Cresol, 4-tert-butyl-6-chloro-alpha-(3,4-dichlorophenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chloro groups to hydrogen or other substituents.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or aminated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: In medicine, the compound and its derivatives are investigated for their therapeutic potential. They may serve as lead compounds for developing new drugs targeting specific diseases.

Industry: Industrially, this compound is used in the production of specialty chemicals, including antioxidants, stabilizers, and intermediates for various chemical processes.

Mechanism of Action

The mechanism of action of o-Cresol, 4-tert-butyl-6-chloro-alpha-(3,4-dichlorophenyl)- involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to engage in various chemical interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the observed effects.

Comparison with Similar Compounds

Key Observations :

- Chlorine Position : The substitution pattern on the dichlorophenyl group (3,4- vs. 2,4-) alters electronic distribution and steric effects. The 3,4-dichloro configuration may enhance π-π stacking interactions in biological targets compared to 2,4-substituted analogs .

- Bulky Substituents : Replacing tert-butyl with cyclohexyl (e.g., 4-cyclohexyl derivatives) reduces steric hindrance but maintains lipophilicity. This could impact pharmacokinetic properties such as metabolic stability .

- Heterocyclic Attachments: Piperazinyl and piperidino groups introduce basic nitrogen atoms, increasing water solubility and enabling hydrogen bonding, unlike the non-polar dichlorophenyl moiety in the target compound .

Functional Group Comparisons

Dichlorophenyl-Containing Compounds

- BD 1008 and BD 1047: These σ-receptor ligands feature 3,4-dichlorophenyl groups linked to ethylamine chains. Unlike the phenolic structure of the target compound, their amine termini enable protonation at physiological pH, enhancing ionic interactions with receptors .

- Diarylurea Compounds (BTdCPU, NCPdCPU): These urea derivatives incorporate 3,4-dichlorophenyl groups but lack phenolic rings.

tert-Butylphenol Derivatives

- Oxyethylated tert-butylphenol: Shares the tert-butyl and phenol groups but includes ethoxylation, increasing hydrophilicity. This contrasts with the target compound’s chloro and dichlorophenyl substituents, which prioritize lipophilicity .

Research Findings and Hypotheses

- Receptor Binding: The 3,4-dichlorophenyl group in BD 1008/1047 suggests a role in σ-receptor affinity. The target compound’s dichlorophenyl group may similarly engage hydrophobic binding pockets, but its phenolic structure could limit CNS penetration compared to amine-containing analogs .

- Stability : The tert-butyl group may slow oxidative metabolism, extending half-life compared to cyclohexyl-substituted cresols .

Biological Activity

The compound o-Cresol, 4-tert-butyl-6-chloro-alpha-(3,4-dichlorophenyl)- (often referred to as a chlorinated cresol derivative) is a chemical of interest due to its potential biological activities. This article explores its biological activity, including toxicity, antimicrobial properties, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

- Chemical Formula : C17H19ClO

- CAS Number : 209683

- Molecular Weight : 288.79 g/mol

The structure of the compound features a cresol group substituted with a tert-butyl group and a chlorinated phenyl moiety, which may influence its biological interactions.

1. Toxicity

Research indicates that chlorinated phenolic compounds can exhibit varying degrees of toxicity. The toxicity profile of o-Cresol derivatives has been assessed in several studies:

- Acute Toxicity : In laboratory settings, acute exposure to similar compounds has shown significant effects on aquatic organisms and mammals. For instance, studies on related chlorinated phenols have reported LC50 values indicating harmful effects at low concentrations.

- Chronic Toxicity : Long-term exposure studies have suggested potential endocrine-disrupting properties, which may lead to developmental and reproductive issues in exposed organisms.

2. Antimicrobial Properties

The antimicrobial activity of o-Cresol derivatives has been investigated due to their potential use in disinfectants and preservatives:

- Bacterial Inhibition : Studies have shown that the compound exhibits bactericidal activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes.

- Fungal Activity : The compound also demonstrates antifungal properties against species such as Candida albicans, making it a candidate for use in antifungal treatments.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

3. Potential Applications

The unique properties of o-Cresol derivatives position them for various applications:

- Agricultural Use : Due to their antimicrobial properties, these compounds can be utilized as biocides or fungicides in agricultural settings.

- Medical Applications : Their ability to inhibit microbial growth suggests potential for development as antiseptic agents or preservatives in pharmaceuticals.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the effectiveness of o-Cresol derivatives in controlling bacterial growth in clinical settings. The results indicated that formulations containing these compounds significantly reduced the bacterial load in contaminated surfaces compared to standard disinfectants.

Case Study 2: Environmental Impact

Another study focused on the environmental persistence of o-Cresol derivatives. It was found that these compounds could bioaccumulate in aquatic systems, raising concerns about their long-term ecological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.